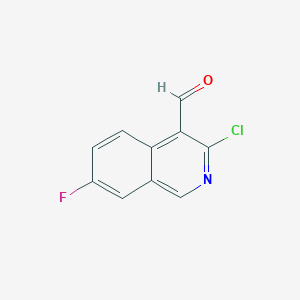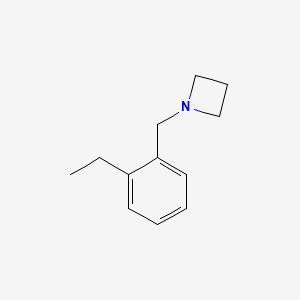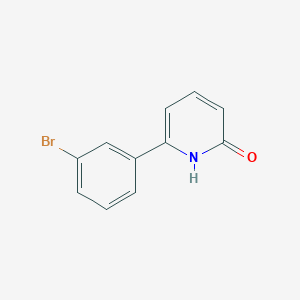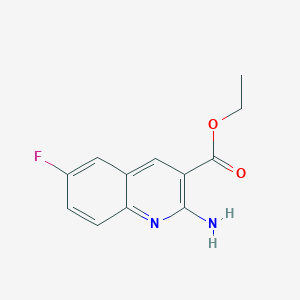
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of amino, chloro, and iodo substituents on the triazole ring, making it a unique and potentially useful molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The chloro and iodo substituents can be introduced through halogenation reactions using reagents such as chlorine and iodine.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to remove or modify the halogen substituents.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide and organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and iodo groups can influence its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(3-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromophenyl)-1H-1,2,4-triazole
Uniqueness
The unique combination of amino, chloro, and iodo substituents in 5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole distinguishes it from other similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6ClIN4 |
|---|---|
Poids moléculaire |
320.52 g/mol |
Nom IUPAC |
5-(3-chloro-4-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6ClIN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clé InChI |
NBOQVLYSWNQTJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)

![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)

![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)

![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)



![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)

